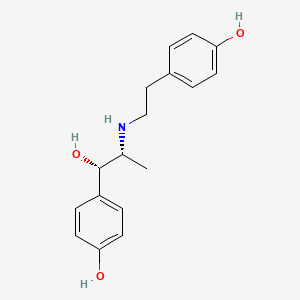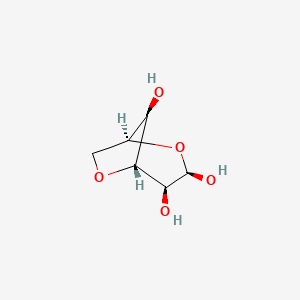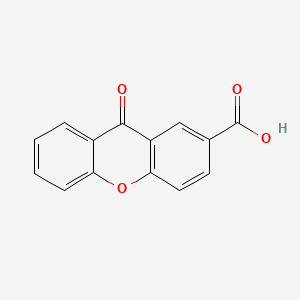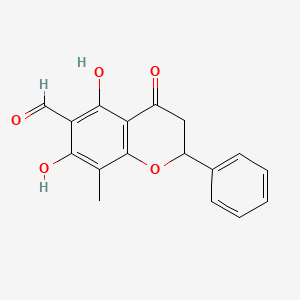
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl- is a natural product found in Desmos cochinchinensis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- 2H-1-Benzopyran-6-carboxaldehyde compounds are key intermediates in synthesizing various heterocyclic systems, showing a wide range of biological activities. For instance, they are used in the transformation of 4-oxo-4H-[1]-benzopyran-3-carboxaldehydes into pyrazolo[3,4-b]pyridines, indicating their role in complex chemical reactions and potential pharmaceutical applications (Stankovičová et al., 2006).
Microwave-Induced Synthesis
- The compound is utilized in microwave-induced synthesis methods. For example, it is involved in the formation of 3-methyl-4-[(chromon-3-yl)- methylene]-1-phenyl pyrazolin-5-(4H)-ones, demonstrating its suitability in advanced synthetic techniques (Karale et al., 2002).
Antibacterial and Antifungal Properties
- Derivatives of 2H-1-Benzopyran-6-carboxaldehyde have been studied for their antibacterial and antifungal properties, showing significant potential in medicinal chemistry (Mulwad & Shirodkar, 2003).
Formation of Heterocyclic Derivatives
- The compound is vital for creating heterocyclic derivatives, such as those formed by condensation with various reagents like triacetic acid lactone and pyrazolone. These derivatives have potential applications in pharmaceuticals and organic chemistry (Siddiqui & Asad, 2006).
Biological Activities
- 2H-1-Benzopyran-6-carboxaldehyde exhibits a broad spectrum of biological activities, including anti-mutagenicity, cytotoxicity, and anti-HIV activity. It is a crucial precursor in synthesizing various biologically active heterocyclic systems (Sepay & Dey, 2014).
Phototransformation Mechanism
- The compound is also subject to phototransformation, which is a critical reaction pathway in chemical and pharmaceutical research (Gupta et al., 1995).
Propiedades
Nombre del producto |
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-8-methyl-4-oxo-2-phenyl- |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
5,7-dihydroxy-8-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C17H14O5/c1-9-15(20)11(8-18)16(21)14-12(19)7-13(22-17(9)14)10-5-3-2-4-6-10/h2-6,8,13,20-21H,7H2,1H3 |
Clave InChI |
OPZHOLABNKMTHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)C=O)O |
Sinónimos |
lawinal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



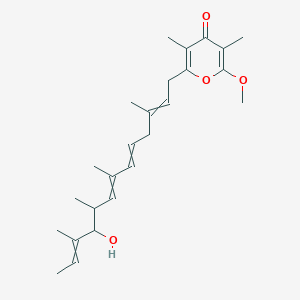
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
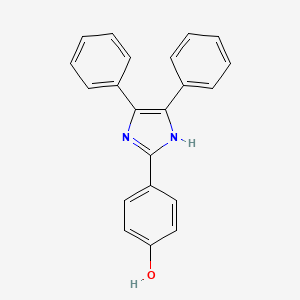
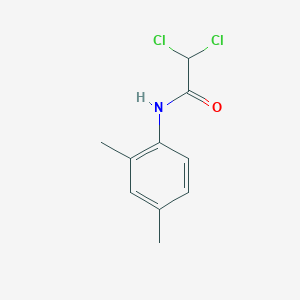
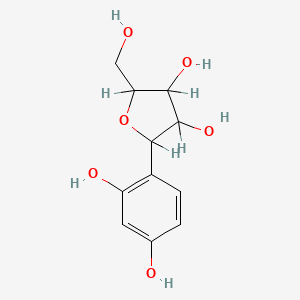
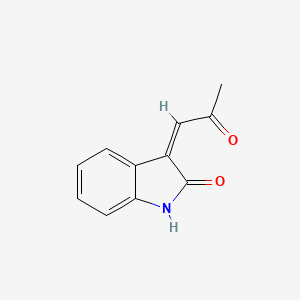
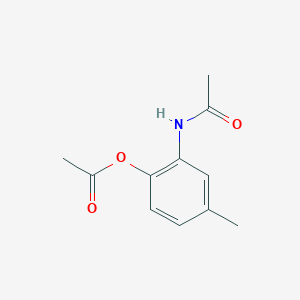
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)
![4-ethyl-6-[3-methyl-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1199848.png)
